molecular formula C8H16N2O B1321825 N-methyl-N-(piperidin-4-yl)acetamide CAS No. 83180-55-6

N-methyl-N-(piperidin-4-yl)acetamide

Cat. No.: B1321825
CAS No.: 83180-55-6
M. Wt: 156.23 g/mol
InChI Key: UGQXPTUMTGDBJJ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)acetamide (CAS 550370-51-9) is a piperidine-based acetamide derivative with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol . The compound features a piperidine ring substituted at the 4-position with an N-methylacetamide group. Its structural flexibility allows for functionalization at the piperidine nitrogen or acetamide group, enabling the creation of derivatives with varied biological activities.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQXPTUMTGDBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614327
Record name N-Methyl-N-(piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83180-55-6
Record name N-Methyl-N-(piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(piperidin-4-yl)acetamide can be synthesized through several methods. One common route involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of acetic anhydride, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

N-methyl-N-(piperidin-4-yl)acetamide is primarily studied for its potential as an opioid analgesic. Its structural similarity to other opioids suggests that it may interact with the opioid receptors in the central nervous system, leading to pain relief.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related synthetic opioids have shown efficacy in pain management, particularly in cases where traditional opioids are ineffective or lead to severe side effects .

Case Studies

Several case studies have documented the effects of novel synthetic opioids, including those structurally related to this compound:

  • A case involving a 22-year-old male who experienced severe respiratory depression after using U-47700 (a related compound), highlighting the risks associated with synthetic opioids .
  • Reports of multiple intoxication cases linked to U-47700, emphasizing the need for further research into the safety profiles of similar compounds .

Toxicological Research

The toxicological profile of this compound is crucial for understanding its safety and potential risks associated with its use.

Metabolism and Toxicity

Studies have explored the metabolic pathways of synthetic opioids, revealing that many undergo extensive metabolism in the liver, which can lead to toxic metabolites . Understanding these pathways is essential for assessing the risk of overdose and toxicity.

Risk Assessment

The European Monitoring Centre for Drugs and Drug Addiction conducted risk assessments on various synthetic opioids, including those related to this compound. Findings indicated a significant risk of acute toxicity and potential for abuse .

Regulatory Considerations

Given the potential for abuse and health risks associated with this compound, regulatory bodies have taken steps to control its use.

Legal Status

In many jurisdictions, compounds like this compound are classified under strict regulations due to their psychoactive properties and potential for misuse. For example, various states have implemented laws to control substances that are structurally similar to known opioids .

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

BM-5 (Muscarinic Ligand)

  • Dual Activity : BM-5 acts as a presynaptic antagonist and postsynaptic agonist at muscarinic synapses, enhancing acetylcholine release in guinea pig ileum and rat hippocampal slices while stimulating cyclic GMP synthesis .
  • Structural Specificity : The pyrrolidine ring and butynyl chain optimize binding to muscarinic receptors, distinguishing it from piperidine-based analogs like this compound .

Acetyl Fentanyl and Methoxyacetylfentanyl (Opioids)

  • Structural Basis for Opioid Activity : The N-phenyl and 1-phenethyl groups on the piperidine ring mimic fentanyl’s 4-anilidopiperidine structure, enabling μ-opioid receptor binding .

Pritelivir (Antiviral Agent)

  • Heterocyclic Modifications : Replacement of the piperidine ring with a sulfamoyl-thiazole and pyridinylphenyl group shifts activity to viral enzyme inhibition, demonstrating the scaffold’s versatility beyond neurotransmission .

Liquid Crystal Derivatives (BPA-1, ToA-1, PTA-1)

  • Non-Pharmaceutical Applications: Derivatives with biphenyl or tolan extensions exhibit supramolecular liquid crystalline properties, highlighting structural adaptability for materials science .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperidine vs. Pyrrolidine : Substituting piperidine with pyrrolidine (as in BM-5) alters receptor selectivity due to ring size and nitrogen positioning, favoring muscarinic over opioid activity .
  • Aromatic Substituents : Addition of phenyl/phenethyl groups (e.g., acetyl fentanyl) introduces opioid receptor affinity, whereas benzyl groups (e.g., N-phenyl-N-[1-benzyl-4-piperidinyl]acetamide) may sterically hinder binding .
  • Functional Group Additions : Methoxy or sulfamoyl groups modulate pharmacokinetics (e.g., bioavailability) and target specificity (e.g., antiviral vs. analgesic) .

Biological Activity

N-methyl-N-(piperidin-4-yl)acetamide, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:

N methyl N piperidin 4 yl acetamide C8H16N2O\text{N methyl N piperidin 4 yl acetamide }C_8H_{16}N_2O

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, in vitro studies demonstrated that certain derivatives inhibited HepG2 cell proliferation with IC50 values as low as 0.12 μM. These compounds induced apoptosis in tumor cells by activating pathways involving HIF-1α and cleaved caspase-3, suggesting a mechanism for their antitumor effects .

CompoundIC50 (μM)Mechanism of Action
10b0.12Induces HIF-1α, activates caspase-3
10j0.13Induces HIF-1α, activates caspase-3

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains. Studies show that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 22 µM.

Bacterial StrainMIC (µM)
Staphylococcus aureus11.77
Escherichia coli10.31
Pseudomonas aeruginosa10.45
Bacillus subtilis10.63

These findings indicate that the compound is particularly effective against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-activated microglial cells, it was shown to significantly inhibit nitric oxide production, a key inflammatory mediator. At concentrations of 50 µM and 100 µM, the compound reduced nitric oxide levels to baseline values, demonstrating its potential in managing inflammatory conditions .

Case Studies

  • Antitumor Mechanism : A study on compound derivatives revealed that they not only inhibited cell proliferation but also triggered apoptotic pathways in HepG2 cells, suggesting a dual mechanism of action involving cell cycle arrest and apoptosis induction .
  • Antibacterial Efficacy : In a comparative analysis with standard antibiotics like ciprofloxacin, this compound derivatives showed comparable or superior antibacterial activity against several strains, indicating their potential as alternative therapeutic agents .
  • Inflammation Model : The efficacy of the compound in reducing LPS-induced nitric oxide production was evaluated in vitro using BV2 microglial cells. The results indicated a significant reduction in inflammatory markers compared to controls, underscoring its therapeutic potential in neuroinflammatory disorders .

Q & A

Q. How can potential off-target effects (e.g., σ-receptor activation) be evaluated to ensure data validity in mechanistic studies?

  • Methods :
  • Broad-Spectrum Screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP SafetyScreen).
  • CRISPR-Cas9 Knockout Models : Validate target specificity using cells lacking the receptor of interest .

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